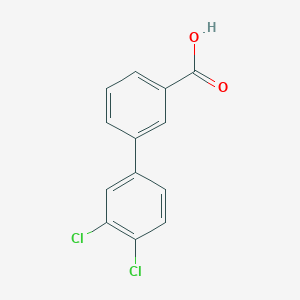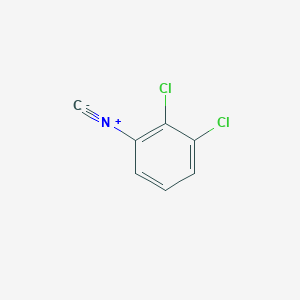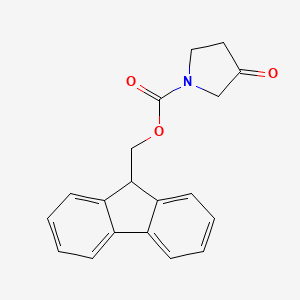
1-N-Fmoc-3-Pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-Fmoc-3-Pyrrolidinone is a biochemical used for proteomics research . It has the molecular formula C19H17NO3 and a molecular weight of 307.35 . The IUPAC name is 9H-fluoren-9-ylmethyl 3-oxo-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for 1-N-Fmoc-3-Pyrrolidinone is 1S/C19H17NO3/c21-13-9-10-20 (11-13)19 (22)23-12-18-16-7-3-1-5-14 (16)15-6-2-4-8-17 (15)18/h1-8,18H,9-12H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-N-Fmoc-3-Pyrrolidinone is a white to yellow solid . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
1-N-Fmoc-3-Pyrrolidinone derivatives have been explored for their potential in combating microbial infections. The compound’s structure allows for the synthesis of various derivatives that exhibit significant antimicrobial properties . These derivatives can be tailored to target specific pathogens, offering a promising avenue for the development of new antimicrobial agents .
Anticancer Activity
The pyrrolidinone moiety is a key feature in many anticancer agents. Research indicates that certain derivatives of 1-N-Fmoc-3-Pyrrolidinone can inhibit the growth of cancer cells. This is particularly relevant in the search for treatments that are more selective and have fewer side effects than current chemotherapy options .
Anti-inflammatory Activity
Inflammation is a complex biological response, and 1-N-Fmoc-3-Pyrrolidinone derivatives have shown promise in modulating inflammatory processes. These compounds can be synthesized to create anti-inflammatory drugs that may be used to treat a variety of chronic inflammatory diseases .
Antidepressant Activity
The derivatives of 1-N-Fmoc-3-Pyrrolidinone have been studied for their potential use as antidepressants. The biochemical properties of these compounds may interact with neural pathways associated with mood regulation, offering a potential new class of antidepressant medications .
Proteomics Research
1-N-Fmoc-3-Pyrrolidinone is utilized in proteomics research as a biochemical tool. Its application in this field is crucial for understanding protein structure and function, which can lead to the discovery of new biomarkers for diseases and the development of novel therapeutic strategies .
Peptide Synthesis
This compound plays a significant role in the synthesis of peptides. It is used as a building block in solid-phase peptide synthesis, particularly for creating peptides with specific modifications. This is essential for the development of peptide-based drugs and for studying protein interactions .
Safety and Hazards
The safety information for 1-N-Fmoc-3-Pyrrolidinone indicates that it may cause serious eye irritation and may damage fertility or the unborn child . The precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl 3-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJGQBRHXIBEAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374681 |
Source


|
| Record name | 1-N-Fmoc-3-Pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Fmoc-3-Pyrrolidinone | |
CAS RN |
672310-12-2 |
Source


|
| Record name | 9H-Fluoren-9-ylmethyl 3-oxo-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-N-Fmoc-3-Pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

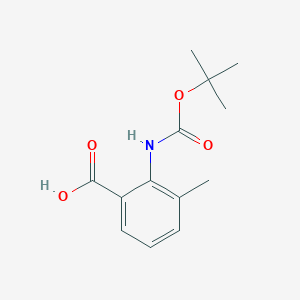





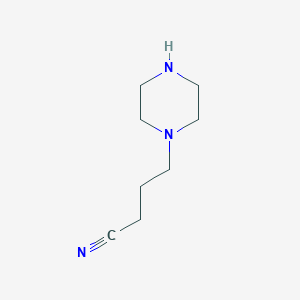
![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)

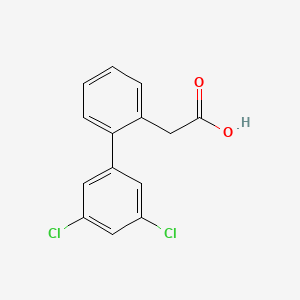
![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)
